N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Descripción
This compound features a hybrid structure combining three pharmacologically relevant motifs:
- Piperidine scaffold: Functionalized at position 1 with a thiophen-2-ylsulfonyl group, enhancing solubility and modulating electronic properties .
- Carboxamide moiety: Positioned at piperidine-4, enabling hydrogen-bonding interactions critical for target binding .
Molecular Formula: C19H19N4O5S2
Molecular Weight: ~471.5 g/mol (calculated).
Propiedades
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-27-15-6-3-2-5-14(15)18-21-22-19(28-18)20-17(24)13-8-10-23(11-9-13)30(25,26)16-7-4-12-29-16/h2-7,12-13H,8-11H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISSAWAXJKFVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide?
- Methodology :
-
Multi-step synthesis : The compound is typically synthesized via sequential reactions, starting with the formation of the 1,3,4-oxadiazole ring, followed by sulfonylation of the piperidine moiety, and final coupling with the thiophene-sulfonyl group. Key intermediates include 2-methoxyphenyl-substituted oxadiazoles and sulfonylated piperidines .
-
Reaction optimization : Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) and reflux conditions (80–120°C) to enhance reaction efficiency. Catalysts like EDCI/HOBt may improve coupling yields .
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Purity control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization .
- Data Table 1 : Common Reaction Conditions
| Step | Reactants | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|---|
| Oxadiazole formation | 2-methoxyphenyl hydrazide + carbonyl chloride | DMF | 100°C | None | 60–75% |
| Sulfonylation | Piperidine-4-carboxamide + thiophene-2-sulfonyl chloride | DCM | RT | Pyridine | 70–85% |
| Final coupling | Oxadiazole intermediate + sulfonylated piperidine | Ethanol | Reflux | EDCI/HOBt | 50–65% |
Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?
- Methodology :
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene sulfonyl groups at δ 7.5–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~500) and fragmentation patterns .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm, S=O stretch at ~1150 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodology :
-
Control for experimental variables : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls). For example, conflicting cytotoxicity data may arise from differences in MTT assay protocols .
-
Statistical validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to assess significance of biological activity across replicates. Use IC values with 95% confidence intervals .
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Target interaction studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., kinases or GPCRs) .
- Data Table 2 : Comparative Biological Activity (Hypothetical Data)
| Study | Target | Assay Type | IC (µM) | Notes |
|---|---|---|---|---|
| A | Kinase X | In vitro | 0.45 ± 0.02 | High selectivity |
| B | Kinase X | Cell-based | 1.2 ± 0.3 | Metabolic interference suspected |
Q. What strategies are recommended for analyzing crystallographic data of this compound to resolve structural ambiguities?
- Methodology :
- Software tools : Use SHELXL for refinement and SHELXS for structure solution. Validate geometry with PLATON to check for missed symmetry or disorder .
- Data collection : Optimize crystal mounting and data resolution (<1.0 Å) to reduce thermal motion artifacts. Use synchrotron sources for weakly diffracting crystals .
- Troubleshooting : For twinned crystals, apply twin refinement protocols in SHELXL. Use the R value to assess data quality (target < 0.05) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Methodology :
- Analog synthesis : Modify the methoxyphenyl group (e.g., replace with fluorophenyl or ethoxyphenyl) or piperidine sulfonyl moiety to assess impact on activity .
- In silico modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes with targets like COX-2 or HDACs .
- ADMET profiling : Use Caco-2 cell assays for permeability and cytochrome P450 inhibition assays to optimize metabolic stability .
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